molecular formula C13H12O3 B6338885 Methyl 4-hydroxy-8-methyl-2-naphthoate CAS No. 16059-74-8

Methyl 4-hydroxy-8-methyl-2-naphthoate

Cat. No.: B6338885
CAS No.: 16059-74-8
M. Wt: 216.23 g/mol
InChI Key: JLEZODLMOCAUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-8-methyl-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is characterized by a naphthoate ring substituted with hydroxy and methyl groups. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-8-methyl-2-naphthoate can be synthesized through the esterification of 4-hydroxy-8-methyl-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture overnight to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. These processes are carried out in reactors with capacities ranging from 2000L to 5000L. The reaction conditions are optimized to achieve high yields and purity, often exceeding 95% .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxy-8-methyl-2-naphthoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-8-methyl-2-naphthoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

  • Methyl 1-hydroxy-2-naphthoate
  • Methyl 3-hydroxy-2-naphthoate
  • Methyl 4-chloro-8-methyl-2-naphthoate

Comparison: Methyl 4-hydroxy-8-methyl-2-naphthoate is unique due to its specific substitution pattern on the naphthoate ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-hydroxy-8-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(7-12(10)14)13(15)16-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZODLMOCAUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-8-methyl-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-8-methyl-2-naphthoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-8-methyl-2-naphthoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-8-methyl-2-naphthoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-8-methyl-2-naphthoate
Reactant of Route 6
Methyl 4-hydroxy-8-methyl-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.